

TYRA-200: A Pan-FGFR Inhibitor Targeting Acquired Resistance in Cholangiocarcinoma

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA), a malignancy of the bile ducts, presents a significant therapeutic challenge. A subset of intrahepatic cholangiocarcinoma (iCCA) is driven by genetic alterations in the Fibroblast Growth Factor Receptor 2 (FGFR2) gene, with fusions being present in 10-15% of cases.[1] The development of pan-FGFR inhibitors such as pemigatinib, infigratinib, and futibatinib has marked a significant advancement in treating FGFR2-driven cancers, offering clinical benefits to patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1] However, the efficacy of these therapies is often limited by the emergence of acquired resistance mutations within the FGFR2 kinase domain.[1] TYRA-200 is a novel, orally administered, potent FGFR1/2/3 inhibitor specifically designed to address this unmet clinical need by targeting both wild-type FGFR2 and a broad spectrum of clinically identified resistance mutations.[1] This document provides a comprehensive technical overview of the preclinical data and ongoing clinical development of TYRA-200 in the context of cholangiocarcinoma research.

Mechanism of Action

TYRA-200 is a covalent inhibitor that targets the ATP-binding pocket of the FGFR kinase domain. Its structure has been optimized through a structure-guided approach to accommodate the conformational changes induced by resistance mutations, thereby maintaining potent







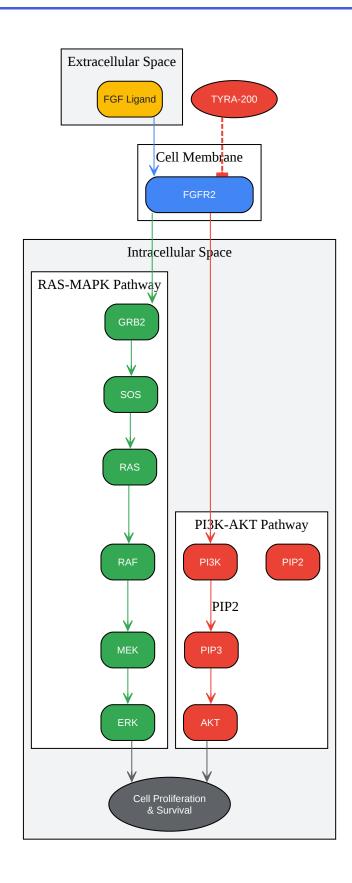
inhibitory activity. **TYRA-200** demonstrates high selectivity for FGFR1/2/3 while sparing FGFR4, which may translate to a more favorable safety profile.

The primary mechanism of **TYRA-200** involves the inhibition of downstream signaling pathways mediated by FGFR2. In cancers with FGFR2 alterations, constitutive activation of the receptor leads to the activation of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis. By blocking the kinase activity of FGFR2, **TYRA-200** effectively abrogates these downstream signals, leading to tumor growth inhibition.

A critical feature of **TYRA-200** is its potent activity against acquired resistance mutations that render first-generation FGFR inhibitors ineffective. These mutations often occur at the "gatekeeper" residue (e.g., V565F/L) or the "molecular brake" (e.g., N550H/K). **TYRA-200**'s design allows it to maintain binding affinity and inhibitory potency against these and other clinically relevant mutations.

Signaling Pathway





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Caption: Simplified FGFR2 signaling pathway and the inhibitory action of TYRA-200.



Quantitative Data In Vitro Potency of TYRA-200

The preclinical efficacy of **TYRA-200** has been demonstrated through various in vitro assays, showcasing its potent inhibitory activity against wild-type and mutated FGFR2.

Target	IC50 (nM)
Enzymatic Assays	
Wild-Type FGFR2	0.47
Wild-Type FGFR3	0.66
Wild-Type FGFR1	1.8
Wild-Type FGFR4	30.5
Cellular Assays (Ba/F3)	
Wild-Type FGFR2	3.0
FGFR2 V565F (Gatekeeper)	27
FGFR2 N550K (Molecular Brake)	11
Cellular Assays (Cancer Cell Lines)	
SNU-16 (FGFR2 amplified)	9.7
AN3CA (FGFR2 amplified, N550K)	11

Data compiled from publicly available poster presentations. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **TYRA-200** have been partially disclosed in scientific presentations. The following summarizes the available information.

Enzymatic Assays



- Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200 against various FGFR kinases.
- Methodology: Enzymatic IC50 measurements were conducted at Reaction Biology Corp. All
 experiments were performed under identical conditions and tested in duplicate. The specific
 kinase panel and substrate concentrations are proprietary to the testing service.

Cellular Viability Assays

- Objective: To assess the effect of **TYRA-200** on the viability of cancer cell lines with different FGFR2 statuses.
- Cell Lines: Ba/F3 cells engineered to express various FGFR2 mutations, SNU-16 (gastric cancer with FGFR2 amplification), and AN3CA (endometrial cancer with FGFR2 amplification and N550K mutation) were utilized.
- · Protocol:
 - Cells were plated and allowed to settle overnight to reach approximately 60-70% confluency.
 - Cells were treated with a range of concentrations of TYRA-200 or vehicle control.
 - The duration of treatment was cell line-dependent, varying from 72 to 120 hours.
 - Cell viability was assessed using the Cell Titer-Glo® 2.0 Assay (Promega).
 - IC50 values were calculated from the dose-response curves and were averaged from three independent experiments.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of TYRA-200 in animal models of cholangiocarcinoma.
- Animal Models: Mice were inoculated with either Ba/F3 cells expressing the FGFR2 V565F gatekeeper mutation or with AN3CA cells.

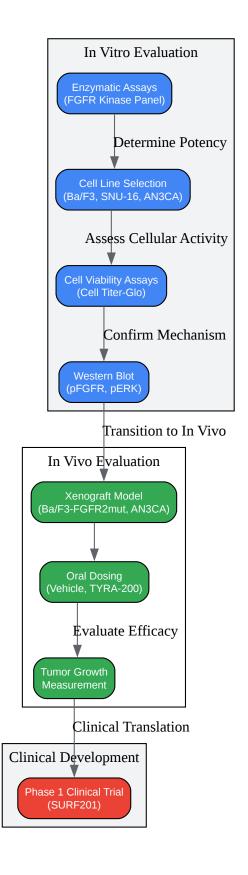






- Treatment: Mice were dosed orally with either vehicle, **TYRA-200**, or a comparator drug (futibatinib).
- Outcome Measures: Tumor volume was measured over time to assess tumor growth inhibition.





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Caption: Preclinical to clinical development workflow for **TYRA-200**.



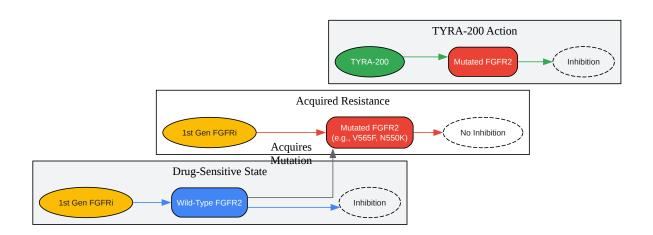
Clinical Development in Cholangiocarcinoma

TYRA-200 is currently being evaluated in a multi-center, open-label, Phase 1 clinical trial designated SURF201 (NCT06160752).

- Study Title: Study in Previously Treated and Resistant FGFR2+ Cholangiocarcinoma and Other Advanced Solid Tumors.
- Primary Objectives: To determine the optimal and maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of TYRA-200, and to evaluate its safety, tolerability, and pharmacokinetics.
- Secondary Objective: To evaluate the preliminary anti-tumor activity of TYRA-200.
- Patient Population: The study is enrolling adults with unresectable locally advanced/metastatic intrahepatic cholangiocarcinoma and other advanced solid tumors with activating FGFR2 gene alterations who have been previously treated with an FGFR inhibitor.

The first patient in the SURF201 study was dosed in late 2023. This trial represents a crucial step in evaluating the clinical potential of **TYRA-200** as a second-line therapy for patients with FGFR2-altered cholangiocarcinoma who have developed resistance to currently approved FGFR inhibitors.





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Caption: **TYRA-200** overcomes acquired resistance to first-generation FGFR inhibitors.

Conclusion

TYRA-200 is a promising next-generation pan-FGFR inhibitor with a well-defined mechanism of action tailored to overcome the challenge of acquired resistance in FGFR2-driven cholangiocarcinoma. Preclinical data have demonstrated its potent and selective activity against both wild-type and a range of clinically relevant mutant forms of FGFR2. The ongoing Phase 1 clinical trial, SURF201, will provide critical insights into the safety, tolerability, and preliminary efficacy of **TYRA-200** in a patient population with a high unmet medical need. The findings from this study will be instrumental in defining the future role of **TYRA-200** in the evolving treatment landscape of cholangiocarcinoma.

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References

- 1. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
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